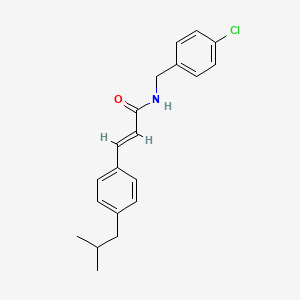

N-(4-chlorobenzyl)-3-(4-isobutylphenyl)acrylamide

Description

Structure

3D Structure

Properties

IUPAC Name |

(E)-N-[(4-chlorophenyl)methyl]-3-[4-(2-methylpropyl)phenyl]prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22ClNO/c1-15(2)13-17-5-3-16(4-6-17)9-12-20(23)22-14-18-7-10-19(21)11-8-18/h3-12,15H,13-14H2,1-2H3,(H,22,23)/b12-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISIQAXMEPJVWRK-FMIVXFBMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)C=CC(=O)NCC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CC1=CC=C(C=C1)/C=C/C(=O)NCC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorobenzyl)-3-(4-isobutylphenyl)acrylamide typically involves the reaction of 4-chlorobenzylamine with 3-(4-isobutylphenyl)acryloyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at a temperature range of 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorobenzyl)-3-(4-isobutylphenyl)acrylamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Amines or alcohols.

Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

N-(4-chlorobenzyl)-3-(4-isobutylphenyl)acrylamide is a compound of increasing interest in various scientific fields, particularly in medicinal chemistry and polymer science. This article explores its applications through a detailed examination of relevant studies, patents, and chemical properties.

Molecular Formula

- Chemical Formula : C_{18}H_{22}ClN O

- Molecular Weight : 327.857 g/mol

Medicinal Chemistry

This compound has been investigated for its cytotoxic properties, particularly as a potential anticancer agent. Studies have shown that derivatives of acrylamide compounds exhibit significant antiproliferative activity against various cancer cell lines, including breast and colon carcinoma cells . The presence of the chlorobenzyl moiety enhances the compound's interaction with biological targets, potentially leading to improved therapeutic efficacy.

Polymer Science

This compound can be utilized in the synthesis of polymers through radical polymerization processes. Its acrylamide functionality allows for the formation of cross-linked structures, which are essential in creating hydrogels and other materials with specific mechanical properties. Such polymers can be used in drug delivery systems, where controlled release of therapeutic agents is crucial.

Nanotechnology

Research indicates that compounds like this compound can serve as building blocks for nanostructured materials. These materials are being explored for applications in biosensing and targeted drug delivery due to their biocompatibility and ability to form stable nanoparticles .

Cosmetic Applications

Due to its chemical stability and potential bioactivity, this compound may find applications in cosmetic formulations, particularly those targeting skin health or anti-aging effects. The safety profile of acrylamide derivatives has been evaluated for use in topical products, although regulatory assessments are ongoing .

Case Study 1: Anticancer Activity

In vitro studies have demonstrated that this compound exhibits selective cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). These studies employed the MTT assay to determine cell viability post-treatment, revealing a significant reduction in cell proliferation at certain concentrations .

Case Study 2: Polymer Development

A study focused on the synthesis of novel hydrogels using this compound as a monomer showed promising results in terms of mechanical strength and swelling behavior. The hydrogels were tested for their potential use in controlled drug release systems, demonstrating effective encapsulation and release profiles for various pharmaceutical agents .

Summary Table of Applications

Mechanism of Action

The mechanism of action of N-(4-chlorobenzyl)-3-(4-isobutylphenyl)acrylamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Variations and Physicochemical Properties

The following table summarizes key structural analogues and their properties:

Key Observations :

- Hydrophobicity : The isobutyl group in the target compound increases lipophilicity, which may improve membrane permeability compared to polar methoxy-substituted analogues .

- Aromatic Interactions : Biphenyl-substituted analogues (e.g., ) exhibit stronger π-π stacking, which could enhance binding to aromatic residues in proteins.

Cytotoxicity and Anticancer Potential

- N-(4-Methoxybenzyl)-3-(3,4,5-trimethoxyphenyl)acrylamide : Demonstrated cytotoxic activity against glioblastoma cells (IC₅₀ = 8.2 μM), attributed to the trimethoxy phenyl group’s ability to disrupt microtubule assembly .

Structural Insights from Crystallography

- N-Benzyl-N-(4-chlorophenyl)acrylamide : X-ray studies reveal a planar acrylamide unit with dihedral angles of 80.06° and 68.91° relative to aromatic rings, highlighting conformational flexibility .

- (E)-3-(3-Chlorophenyl)-N-(4-hydroxy-3-methoxybenzyl)acrylamide : Exhibits intramolecular hydrogen bonding between the hydroxyl and carbonyl groups, stabilizing the structure .

Biological Activity

N-(4-chlorobenzyl)-3-(4-isobutylphenyl)acrylamide is a compound of significant interest in medicinal chemistry due to its structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of 327.85 g/mol. It features an acrylamide backbone with a chlorobenzyl group and an isobutylphenyl moiety, which may influence its biological activity through various mechanisms.

This compound is investigated for its potential as an enzyme inhibitor or receptor modulator . The mechanism involves:

- Enzyme Inhibition : The compound may bind to the active site of enzymes, inhibiting their activity.

- Receptor Modulation : It can interact with specific receptors, altering cellular signaling pathways that lead to various biological effects.

Anticancer Activity

Research indicates that many acrylamide derivatives, including this compound, have shown potential as anticancer agents. They may induce apoptosis in cancer cells and inhibit tumor growth through various pathways.

Anti-inflammatory and Analgesic Properties

The compound is also explored for anti-inflammatory and analgesic effects. Studies suggest that it could modulate pain pathways and reduce inflammation, making it a candidate for therapeutic applications in pain management.

Case Studies

- Enzyme Interaction Studies : this compound has been evaluated for its binding affinity to various enzymes, indicating a potential role as a selective inhibitor. For instance, it was found to inhibit certain cytochrome P450 enzymes involved in drug metabolism .

- Cell Line Studies : In vitro studies using cancer cell lines demonstrated that the compound could reduce cell viability and induce apoptosis at specific concentrations. These findings support its potential use in cancer therapy.

Comparative Analysis

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Anticancer, Anti-inflammatory | Enzyme inhibition, Receptor modulation |

| Similar Acrylamide Derivative | Anticancer | Apoptosis induction |

| Other Related Compounds | Various pharmacological effects | Enzyme interaction |

Future Directions

Further research is warranted to elucidate the specific biological effects and therapeutic potentials of this compound. Areas for future exploration include:

- In vivo studies to assess the pharmacokinetics and toxicity profiles.

- Development of analogs to enhance potency and selectivity for specific biological targets.

- Mechanistic studies to better understand how the compound interacts with cellular pathways.

Q & A

Q. What are the key synthetic routes for preparing N-(4-chlorobenzyl)-3-(4-isobutylphenyl)acrylamide?

The synthesis typically involves a coupling reaction between 4-isobutylphenylacrylic acid derivatives and 4-chlorobenzylamine. For example, amide bond formation can be achieved using coupling agents like EDCI/HOBt or via activation of the carboxylic acid as a benzotriazolide intermediate (as seen in analogous acrylamide syntheses). Post-reaction purification often employs column chromatography with dichloromethane/methanol gradients (9:1 to 9.5:0.5) to isolate the product . Optimization of reaction temperature (e.g., heating at 100°C) and stoichiometry is critical to minimize side products.

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

- 1H NMR : Key signals include the acrylamide NH proton (δ 8.5–10.0 ppm, broad), aromatic protons from the chlorobenzyl (δ 7.2–7.4 ppm) and isobutylphenyl groups (δ 6.8–7.1 ppm), and the isobutyl group’s methyl protons (δ 0.8–1.2 ppm).

- 13C NMR : The carbonyl carbon (C=O) appears at δ ~165–170 ppm, with aromatic carbons in the δ 120–140 ppm range.

- IR : Strong absorption bands at ~1650 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch) confirm acrylamide formation .

Q. What solubility characteristics are critical for experimental design?

The compound’s solubility varies with solvent polarity. It is moderately soluble in DMSO and dichloromethane but poorly soluble in water. Preferential solubility in organic solvents is influenced by the hydrophobic isobutyl and chlorobenzyl groups. Solubility data for similar acrylamides suggest that mixtures like DMSO/water (1:1) or ethanol/ethyl acetate are optimal for biological assays .

Advanced Research Questions

Q. How can X-ray crystallography resolve molecular conformation and intermolecular interactions?

Single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL for refinement) reveals planar acrylamide backbones and dihedral angles between aromatic rings (e.g., ~80° between chlorobenzyl and isobutylphenyl groups). Weak C–H⋯O interactions stabilize crystal packing, forming molecular tapes. Key parameters include low R factors (<0.1) and data-to-parameter ratios >14 . Example crystal

| Parameter | Value |

|---|---|

| Space group | Monoclinic, P21/c |

| Unit cell dimensions | a = 25.8 Å, b = 9.16 Å, c = 14.8 Å |

| β angle | 102.3° |

Q. How do electronic and steric effects of substituents influence reactivity?

Substituents like the 4-chlorobenzyl group enhance electrophilicity at the acrylamide carbonyl, facilitating nucleophilic attacks. Steric hindrance from the isobutyl group may reduce reaction rates in bulky environments. Comparative studies with trifluoromethoxy or bromo substituents (e.g., in –3) show that electron-withdrawing groups increase stability but reduce solubility in polar solvents .

Q. What computational methods (e.g., QSAR, DFT) predict biological activity?

Quantitative Structure-Activity Relationship (QSAR) models can correlate structural features (e.g., Cl substituent electronegativity, logP) with biological targets. Density Functional Theory (DFT) calculations optimize molecular geometry and predict electrostatic potential maps for docking studies. For example, analogs like N-(4-sulfamoylphenyl)acrylamide ( ) show activity against enzymes via hydrogen bonding with sulfonamide groups .

Q. How to address contradictions in reactivity data across structurally similar acrylamides?

Discrepancies often arise from differences in substituent electronic profiles or experimental conditions. For example:

- Solvent effects : Polar aprotic solvents (DMF) may accelerate reactions compared to non-polar solvents.

- Steric vs. electronic dominance : Bulky groups (isobutyl) may override electronic effects in certain reactions. Systematic variation of substituents and controlled kinetic studies are recommended .

Methodological Guidance

Q. What protocols optimize column chromatography for purification?

Use silica gel columns with gradients tailored to the compound’s polarity. For example:

- Eluent : Start with 100% hexane, transition to ethyl acetate/hexane (3:7) for mid-polar impurities, and finalize with dichloromethane/methanol (9.5:0.5) for polar acrylamide elution .

- Detection : UV monitoring at 254 nm (aromatic absorption) ensures precise fraction collection.

Q. How to validate crystallographic data quality?

Q. What strategies mitigate degradation during biological assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.